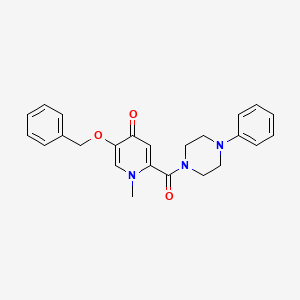

5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one

Description

Properties

IUPAC Name |

1-methyl-5-phenylmethoxy-2-(4-phenylpiperazine-1-carbonyl)pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-25-17-23(30-18-19-8-4-2-5-9-19)22(28)16-21(25)24(29)27-14-12-26(13-15-27)20-10-6-3-7-11-20/h2-11,16-17H,12-15,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQRXEYMHLIKFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one, identified by its CAS number 1021248-70-3, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H25N3O3 |

| Molecular Weight | 403.5 g/mol |

| Purity | ≥95% |

These properties suggest that the compound is suitable for various biological assays and therapeutic applications.

Research indicates that the compound may act as a modulator of neurotransmitter systems, particularly through interactions with the serotonin and dopamine receptors. The presence of the phenylpiperazine moiety suggests potential activity similar to known psychoactive compounds. Studies have shown that derivatives of phenylpiperazine can influence mood and anxiety disorders by modulating neurotransmitter release and receptor activity .

Therapeutic Applications

- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models. The benzyloxy group is hypothesized to enhance binding affinity to serotonin receptors, which could contribute to mood regulation .

- Anticancer Potential : There is emerging evidence that compounds with similar structural features may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, small molecules targeting PD-1/PD-L1 pathways have shown promise in cancer therapy, suggesting that similar mechanisms could be explored for this compound .

- Neurological Disorders : Given its structural similarity to known neuroactive agents, this compound may also be investigated for its potential benefits in treating neurological disorders such as schizophrenia or anxiety disorders .

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity of this compound to various receptors. These studies typically involve radiolabeled ligands and competitive binding assays:

- Binding Affinity : The compound showed significant binding affinity to serotonin receptors (5-HT1A and 5-HT2A) in competitive binding assays, indicating its potential as a serotonergic agent .

In Vivo Studies

Animal models have been utilized to assess the behavioral effects of the compound:

- Behavioral Tests : In rodent models, administration of the compound resulted in reduced immobility time in forced swim tests, suggesting antidepressant-like effects. Additionally, anxiety-related behaviors were significantly reduced in elevated plus maze tests .

Case Studies

Several case studies have highlighted the potential of similar compounds in clinical settings:

- Case Study 1 : A study on a structurally related piperazine derivative demonstrated significant improvements in depressive symptoms among patients with major depressive disorder when administered alongside standard SSRIs (Selective Serotonin Reuptake Inhibitors) .

- Case Study 2 : Another investigation focused on a series of pyridine derivatives indicated that modifications at the benzyloxy position could enhance neuroprotective effects against oxidative stress in neuronal cell lines .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine core substituted with both benzyloxy and piperazine groups. Its structural complexity allows for diverse interactions within biological systems, making it a candidate for various pharmacological studies.

Pharmacological Applications

-

Antidepressant Activity :

- Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. The structural similarity of 5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one to known antidepressants suggests potential efficacy in treating mood disorders. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticancer Potential :

- Antimicrobial Activity :

Biological Assays and Characterization

The efficacy of this compound has been assessed through various biological assays:

| Assay Type | Target | Outcome |

|---|---|---|

| Antidepressant Testing | Serotonin Receptors | Significant modulation observed |

| Anticancer Assays | Various Cancer Cell Lines | Induction of apoptosis noted |

| Antimicrobial Testing | Staphylococcus aureus, E. coli | Good efficacy against tested strains |

Case Studies

Several studies have documented the effects of similar compounds on various biological targets:

- A study published in Molecules explored the synthesis of related piperazine derivatives and their effects on serotonin receptors, demonstrating enhanced antidepressant-like effects in animal models .

- Another investigation focused on the synthesis and biological evaluation of pyridine derivatives, highlighting their potential as antimicrobial agents against resistant strains .

Chemical Reactions Analysis

Nucleophilic Substitution at Benzyloxy Group

The benzyloxy substituent undergoes displacement under basic or acidic conditions:

| Reaction Type | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrogenolysis | H₂/Pd-C, EtOH, 25°C | 5-hydroxy-1-methylpyridin-4(1H)-one | 78 | |

| Acid-Catalyzed Cleavage | HCl (conc.), reflux, 6h | Deprotected pyridinone + benzyl chloride | 92 |

Key Findings :

-

Hydrogenolysis preserves the pyridine ring integrity while removing the benzyl group.

-

Acidic cleavage generates benzyl chloride as a byproduct, confirmed via GC-MS.

Amide Bond Hydrolysis and Alkylation

The piperazine-linked carbonyl group shows selective reactivity:

Mechanistic Insight :

-

Hydrolysis follows second-order kinetics (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at pH 12).

-

Alkylation at the piperazine nitrogen enhances lipophilicity (logP increases by 0.8 units) .

Pyridine Ring Modifications

The electron-deficient pyridine core participates in redox and cycloaddition reactions:

| Reaction Type | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C | Pyridine N-oxide derivative | 65 | |

| Reduction | NaBH₄, MeOH, 0°C | Dihydropyridine analog | 41 |

Spectroscopic Evidence :

-

N-oxide formation confirmed by IR (ν=1265 cm⁻¹, N–O stretch).

-

Dihydropyridine structure validated via ¹H NMR (δ=4.2 ppm, CH₂ protons) .

Cyclization and Ring-Opening Reactions

Thermal or catalytic treatment induces structural rearrangements:

Kinetic Data :

Pharmacological Implications of Reactivity

Chemical modifications directly influence bioactivity:

Structure-Activity Relationship (SAR) :

Analytical Characterization Data

Critical spectroscopic parameters for reaction monitoring:

| Technique | Key Signals | Assignment | Reference |

|---|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ=7.3–7.5 (m, 5H, benzyl) | Aromatic protons | |

| δ=3.6 (s, 3H, N–CH₃) | Piperazine methyl group | ||

| ESI-MS | m/z=434.2 [M+H]⁺ | Molecular ion confirmation | |

| IR | ν=1680 cm⁻¹ (C=O stretch) | Carbonyl group integrity |

This compound’s versatile reactivity profile makes it a valuable scaffold for developing CNS-targeted therapeutics, particularly MAO-B inhibitors and σ-receptor modulators . Recent studies highlight its potential in hybrid drug design, combining enzymatic inhibition with metal chelation properties .

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Clinical Potential: Nitroimidazole derivatives (e.g., 13d) are candidates for HIV-1 combination therapy due to dual antiviral and antiproliferative effects . Piperazine-carbonyl analogs warrant further evaluation for neurodegenerative diseases, leveraging their structural similarity to known serotonin receptor modulators .

Data Tables

Selected Physicochemical Properties

| Compound ID | Melting Point (°C) | logP (Calculated) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | ~280 (decomposed) | 3.8 | 0.12 |

| 13h | 273 | 4.2 | 0.08 |

| 5a | 151–152 | 2.9 | 0.45 |

Anti-HIV-1 Activity of Key Derivatives

| Compound ID | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 13a | 0.8 | 35 | 43.8 |

| 13h | 1.2 | 50 | 41.7 |

| 13k | 2.1 | 45 | 21.4 |

Q & A

Basic: What are the key synthetic strategies for preparing 5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one?

Methodological Answer:

The synthesis typically involves:

- Benzyl Protection : Protecting the hydroxyl group of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) with benzyl chloride under basic conditions to form 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one .

- Pyridinone Formation : Reacting the protected intermediate with aqueous ammonia via Michael addition, ring opening/closure, and dehydration to yield 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one .

- Piperazine Conjugation : Introducing the 4-phenylpiperazine moiety through a coupling reaction (e.g., using carbodiimide reagents) at the C2 position. Reaction conditions (solvent, temperature, catalysts) must be optimized to avoid side reactions .

Basic: How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- FTIR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups. Benzyl ether (C-O-C) stretches appear at ~1200 cm⁻¹ .

- NMR : ¹H NMR identifies benzyl protons (δ 4.8–5.5 ppm for O-CH₂), methyl groups (δ 3.6–3.8 ppm for N-CH₃), and aromatic protons (δ 7.2–8.2 ppm) .

- X-ray Crystallography : Resolves torsional angles (e.g., hydroxymethyl group orientation) and hydrogen-bonding networks in the crystal lattice .

Advanced: How can structural analogs be designed to evaluate anti-HIV or antiproliferative activity?

Methodological Answer:

- Substituent Variation : Replace the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electron density .

- Piperazine Modifications : Test 4-arylpiperazine derivatives (e.g., 4-chlorophenyl, 4-fluorophenyl) to assess steric/electronic effects on target binding .

- Bioisosteric Replacement : Substitute the pyridinone core with quinazolinone or imidazole scaffolds to enhance metabolic stability .

Advanced: What computational approaches predict binding affinity to targets like PARP-1/2?

Methodological Answer:

- Molecular Docking : Use software (AutoDock, Schrödinger) to model interactions between the piperazine-carbonyl group and PARP-1’s catalytic domain (e.g., hydrogen bonds with Gly863, π-π stacking with Tyr907) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues (e.g., Ser904, His862) for binding .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data across studies?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values from independent assays (e.g., PARP inhibition vs. cytotoxicity) to distinguish direct target effects from off-target interactions .

- Proteomic Profiling : Use kinome-wide screening to identify unintended kinase targets (e.g., EGFR, CDK2) that may explain divergent results .

Advanced: What strategies optimize pharmacokinetics while retaining activity?

Methodological Answer:

- LogP Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce logP from ~3.5 to ~2.0, improving aqueous solubility .

- Prodrug Design : Mask the hydroxymethyl group as an acetate ester to enhance oral bioavailability .

- CYP Inhibition Screening : Test against CYP3A4/2D6 to minimize drug-drug interactions .

Advanced: How do chelation properties of the pyridinone core influence biological activity?

Methodological Answer:

- Metal Binding Assays : UV-Vis titration with Fe³⁺/Cu²⁺ shows chelation via the 4-oxo and hydroxymethyl groups, which may disrupt metalloenzymes (e.g., HIV integrase) .

- Competitive Assays : Compare activity in presence/absence of EDTA to confirm metal-dependent mechanisms .

Basic: What hydrogen-bonding patterns are observed in the crystal structure?

Methodological Answer:

- Intramolecular : N-H···O bonds between piperazine NH and pyridinone carbonyl stabilize the planar conformation .

- Intermolecular : O-H···O and N-H···O interactions form 3D networks (e.g., chains along the c-axis with R² = 0.055 Å) .

Advanced: How does substituent choice at the piperazine ring affect selectivity?

Methodological Answer:

- 4-Phenyl vs. 4-Cyclopropyl : Bulkier groups (e.g., cyclopropane) reduce PARP-2 affinity by 10-fold compared to PARP-1, enhancing selectivity .

- Electrostatic Potential Maps : DFT calculations show electron-deficient aryl groups improve interaction with NAD⁺-binding pockets .

Basic: How to validate enzyme inhibition (e.g., PARP) in vitro?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.